molecular formula C13H8N2OS2 B12875023 5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one

5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B12875023
M. Wt: 272.3 g/mol
InChI Key: ZFGAUFCQRUSRCF-YRNVUSSQSA-N
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Description

5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that contains both quinoline and thiazolidinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of quinoline-6-carbaldehyde with 2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, it may inhibit phosphoinositide-3-kinase (PI3K), which plays a key role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Quinoxalin-6-ylmethylene)thiazolidine-2,4-dione
  • 5-(Quinoxalin-6-ylmethylene)thiazolidine-2-thione

Uniqueness

5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the presence of both quinoline and thiazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H8N2OS2

Molecular Weight

272.3 g/mol

IUPAC Name

(5E)-5-(quinolin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H8N2OS2/c16-12-11(18-13(17)15-12)7-8-3-4-10-9(6-8)2-1-5-14-10/h1-7H,(H,15,16,17)/b11-7+

InChI Key

ZFGAUFCQRUSRCF-YRNVUSSQSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C/3\C(=O)NC(=S)S3)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=S)S3)N=C1

Origin of Product

United States

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